3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a fused triazoloquinazoline core with a 2-methoxyphenyl substituent at position 2. Its molecular formula is C₁₇H₁₃N₄O₂ (calculated based on structural analogs like the 3-phenyl derivative, C₁₅H₁₀N₄O in ). The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from similar compounds.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-22-13-9-5-3-7-11(13)14-15-17-16(21)10-6-2-4-8-12(10)20(15)19-18-14/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHUEBVXJQVBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps, starting with the formation of the triazoloquinazolinone core. One common approach is the cyclization of 2-methoxyaniline with a suitable diazo compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced analogs with altered functional groups.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its antiviral, antibacterial, and anticancer properties.
Medicine: In medicine, this compound is explored for its therapeutic potential. It has been investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: In the industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
Pyrazolo[1,5-a]quinazolin-5(4H)-ones (e.g., 10b)
- Structure : Replaces the triazole ring with pyrazole ().
- Bioactivity : Acts as dual mGlu2/mGlu3 negative allosteric modulators (NAMs) with IC₅₀ values < 100 nM ().
- Key Differences : The pyrazole core alters electronic properties and receptor selectivity compared to triazoloquinazolines.
Pharmacological Profiles
Notes:
- Triazoloquinazolines with phenyl substituents exhibit anticonvulsant and antihistaminic activities , while pyrazoloquinazolines target glutamate receptors ().
- The 2-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity compared to unsubstituted analogs.
Target Compound
- Likely synthesized via copper-catalyzed cascade reactions (analogous to ), where 2-hydrazinoquinazolinones react with alkynes or nitriles.
Analogues
- 3a-(4-Chlorophenyl)imidazoquinazolinone: Synthesized using thiocarbonyldiimidazole under reflux ().
- Pyrazoloquinazolinones: Prepared via cyclization of hydrazinoquinazolines with acetylacetone ().
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (µg/mL) | Metabolic Stability |
|---|---|---|---|
| 3-(2-Methoxyphenyl)triazoloquinazolinone | 3.2 | ~20 (PBS) | Moderate (CYP3A4 substrate) |
| 3-Phenyltriazoloquinazolinone | 2.8 | ~50 (PBS) | High |
| 3a-(4-Chlorophenyl)imidazoquinazolinone | 3.5 | <10 (PBS) | Low (thioxo group) |
Notes:
- The thioxo group in imidazoquinazolinones may lead to oxidative metabolic instability ().
Biological Activity
3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This heterocyclic compound is part of the quinazolinone family, which has been recognized for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C16H12N4O2
- Molecular Weight : 292.29 g/mol
- Density : ~1.43 g/cm³ (predicted)
- pKa : 11.56 (predicted)
Anticancer Activity
Recent studies have demonstrated that compounds related to 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exhibit significant anticancer properties. In particular:
- A study evaluated a series of quinazolinone derivatives linked to 1,2,3-triazoles against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancers. The presence of the methoxy group was crucial for enhancing cytotoxicity. Compounds with this modification showed IC50 values lower than standard chemotherapeutics such as etoposide and erlotinib .
The mechanism through which these compounds exert their anticancer effects has been explored through molecular docking studies. For instance, compounds were found to interact effectively with the epidermal growth factor receptor (EGFR), a key player in tumorigenesis. The methoxy group enhances binding affinity by facilitating hydrophobic interactions with critical amino acids in the active site of EGFR .
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have shown potential in other areas:
- Antimicrobial Activity : Quinazolinones have displayed antibacterial and antifungal effects against various pathogens .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazolinone-thiazole hybrids that included triazole moieties. These compounds were tested for cytotoxicity using the MTT assay across multiple cancer cell lines. The most promising compounds demonstrated IC50 values significantly lower than conventional treatments .
Q & A
Basic: What are the optimized synthetic routes for 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves cyclocondensation of 2-hydrazinobenzoic acid derivatives with substituted dithioimidocarbonates. For example, a protocol adapted from Al-Salahi et al. uses diphenyl N-cyano-dithioimidocarbonate and 2-hydrazinobenzoic acid in ethanol with triethylamine as a base. Critical steps include:
- Temperature control : Stirring at room temperature followed by acidification and heating to induce cyclization.
- Purification : Recrystallization from ethanol to isolate colorless crystals .
Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and employing inert atmospheres to minimize side reactions.
Advanced: How can researchers address low solubility issues impacting antitumor activity in in vitro assays?
Methodological Answer:
Evidence from thieno-triazoloquinazoline analogs highlights that poor solubility can limit cellular uptake, leading to inconsistent antitumor results (e.g., 27% growth inhibition in LOX IMVI cells vs. inactivity in other lines) . Strategies include:
- Structural modification : Introducing hydrophilic groups (e.g., sulfonyl, hydroxyl) or reducing aromatic bulk.
- Formulation : Use of solubilizing agents (e.g., DMSO-PBS mixtures) or nanoparticle encapsulation.
- Prodrug design : Masking hydrophobic moieties with enzymatically cleavable groups.
Basic: What crystallographic techniques validate the planar structure and hydrogen-bonding networks of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:
- Planarity analysis : The triazoloquinazoline core shows a mean deviation of <0.01 Å from the plane, confirmed via Coot and Olex2 .
- Hydrogen bonding : N–H···O interactions (e.g., 2.89 Å bond length) generate dimeric structures, validated using PLATON .
DFT calculations (e.g., B3LYP/6-311G**) further support experimental data by modeling electronic distributions .
Advanced: Does the Dimroth rearrangement influence the stability of this compound under basic conditions?
Methodological Answer:
Triazoloquinazolines are prone to Dimroth rearrangement in alkaline media, converting angular isomers to linear forms. For example, thieno-triazoloquinazoline derivatives rearrange at 80°C in NaOH/EtOH, altering biological activity . To mitigate this:
- pH monitoring : Maintain reaction pH < 8 during synthesis or biological testing.
- Kinetic studies : Use HPLC or LC-MS to track isomerization rates.
- Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze rearrangement.
Advanced: How can computational tools predict biological activity and toxicity profiles?
Methodological Answer:
- PASS software : Predicts anti-asthmatic and anti-allergic activity (Pa > 0.7) by comparing structural motifs to known H1-antihistamines .
- GUSAR : Estimates acute toxicity (LD50) via QSAR models, identifying substituents (e.g., electron-withdrawing groups) that reduce toxicity.
- Molecular docking : AutoDock Vina evaluates binding affinity to targets like the benzodiazepine receptor (e.g., 4 nM affinity for analogs with fluorophenyl substituents) .
Basic: Which analytical techniques confirm purity and structural identity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- NMR : ¹H/¹³C spectra confirm substituent integration (e.g., methoxy proton at δ 3.8–4.0 ppm) .
- HRMS : ESI-TOF validates molecular ions (e.g., [M+H]⁺ at m/z 335.0912 for C₁₇H₁₃N₄O₂).
Advanced: How does the 2-methoxyphenyl substituent modulate receptor binding affinity?
Methodological Answer:
The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues in receptor pockets. For example, fluorophenyl analogs of triazoloquinazolines show 4 nM binding to the benzodiazepine receptor, while methoxy groups improve selectivity over GABAergic targets . SAR studies suggest:
- Para-substitution : Increases steric hindrance, reducing affinity.
- Ortho-substitution : Optimizes hydrophobic interactions (e.g., with BZ receptor’s L1 loop).
Advanced: How should researchers resolve contradictions in antitumor activity across cell lines?
Methodological Answer:
Discrepancies (e.g., 27% inhibition in LOX IMVI vs. inactivity in others) arise from:
- Cell permeability : Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify uptake.
- Metabolic stability : Conduct LC-MS/MS to monitor intracellular degradation.
- Pathway specificity : RNA-seq or phosphoproteomics identifies target engagement (e.g., EGFR vs. MAPK inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
